

Performance Characteristics of 2-NP-Amoz ELISA Kits: A Comparative Guide

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Compound of Interest

Compound Name: 2-NP-Amoz

Cat. No.: B1141357

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For researchers, scientists, and professionals in drug development, the accurate detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofurantoin antibiotic furaltadone, is of paramount importance. The derivatization of AMOZ to 2-nitrophenyl-AMOZ (**2-NP-Amoz**) is a common and requisite step for its detection via enzyme-linked immunosorbent assay (ELISA). This guide provides a comparative overview of the performance characteristics of various commercially available **2-NP-Amoz** ELISA kits, supported by experimental data to aid in the selection of the most suitable kit for your research needs.

Quantitative Performance Data Comparison

The following table summarizes the key performance characteristics of several commercially available **2-NP-Amoz** ELISA kits. These kits are based on the principle of competitive ELISA.

Feature	R-Biopharm RIDASCREEN® AMOZ	Elabscience ® E-FS-E002	Kwinbon® KA00205H	Assay Genie® FSES0002	MyBioSource® MBS707299
Assay Principle	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive Inhibition ELISA
Sensitivity	-	-	0.05 ppb	0.05 ppb (ng/mL)[1]	-
Detection Limit	Shrimp: ~30 ng/kg, Fish: ~40 ng/kg, Meat (bovine): ~40 ng/kg, Meat (porcine): ~65 ng/kg, Poultry: ~40 ng/kg[2]	Muscle, Liver, Honey, Milk, Egg: 0.1 ppb; Milk powder, Egg powder, Feed: 0.1 ppb[3]	Aquatic products (fish and shrimp): 0.1 ppb[4]	Muscle (livestock), Liver, Honey, Milk, Egg: 0.1 ppb; Milk powder, Egg powder, Feed: 0.1 ppb; Muscle (Fish, Shrimp): 0.1 ppb[1]	-
Cross-Reactivity	Data not specified in readily available documents.	AMOZ: 100%, AOZ: <0.1%, AHD: <0.1%, SEM: <0.1%	Data not specified in readily available documents.	Furaltadone metabolite: 100%, Furazolidone metabolite: <0.1%, Aminohydantoin Hydrochloride: <0.1%, Nitrofurazone metabolite: <0.1%	Data not specified in readily available documents.
Precision	-	-	CV of the ELISA kit is	-	Intra-assay Precision:

			less than 10%		CV%<10%, Inter-assay Precision: CV%<10%
Sample Recovery Rate	-	Muscle, Liver, Egg: 80% ±25%; Honey, Milk: 75% ±15%; Milk powder, Egg powder, Feed: 85% ±25%	Aquatic products(fish and shrimp): 95±25%	Milk powder, Egg powder, Feed: 85% ±25%	-
Incubation Time	45 min	45 min	-	45 min~15 min	-

Note: "ppb" is equivalent to "ng/mL" or "ng/g". Data for some parameters were not readily available in the public domain for all kits. Researchers are advised to consult the manufacturer's specific documentation for the most complete and up-to-date information.

Experimental Protocols

The following is a generalized experimental protocol for a competitive **2-NP-Amoz** ELISA, based on the methodologies of the compared kits. Specific details may vary between manufacturers, and it is crucial to follow the instructions provided with the specific kit.

I. Sample Preparation and Derivatization

- Homogenization: Homogenize tissue samples (e.g., muscle, liver, fish, shrimp) in a suitable buffer. For liquid samples like milk, a centrifugation step to remove fat may be required.
- Derivatization: To the homogenized sample, add a derivatization reagent (typically 2-nitrobenzaldehyde) and an acidic solution (e.g., HCl). This reaction converts AMOZ to **2-NP-Amoz**.

- Incubation: Incubate the mixture to allow for the derivatization reaction to complete. Incubation times and temperatures can vary, with options for shorter high-temperature incubations or longer overnight incubations at a lower temperature.
- Extraction: After derivatization, adjust the pH and extract the **2-NP-Amoz** using an organic solvent such as ethyl acetate.
- Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the sample dilution buffer provided with the kit.

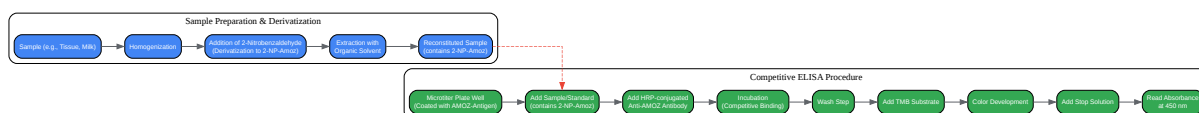
II. ELISA Procedure

- Standard and Sample Addition: Add a defined volume of the prepared standards and sample extracts to the wells of the microtiter plate pre-coated with an AMOZ-antigen.
- Antibody and Conjugate Addition: Add the HRP-conjugated anti-AMOZ antibody to each well.
- Competitive Reaction: Incubate the plate, typically at room temperature, for a specified period (e.g., 45-60 minutes). During this incubation, the free **2-NP-Amoz** in the samples and standards competes with the AMOZ-antigen coated on the plate for binding to the HRP-conjugated antibody.
- Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
- Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme bound to the plate will catalyze the conversion of the substrate, leading to a color change.
- Stopping the Reaction: After a short incubation, add the stop solution to terminate the enzymatic reaction. The color will change from blue to yellow.
- Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of **2-NP-Amoz** in the sample.
- Calculation: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of **2-NP-Amoz** in the

samples by interpolating their absorbance values on the standard curve.

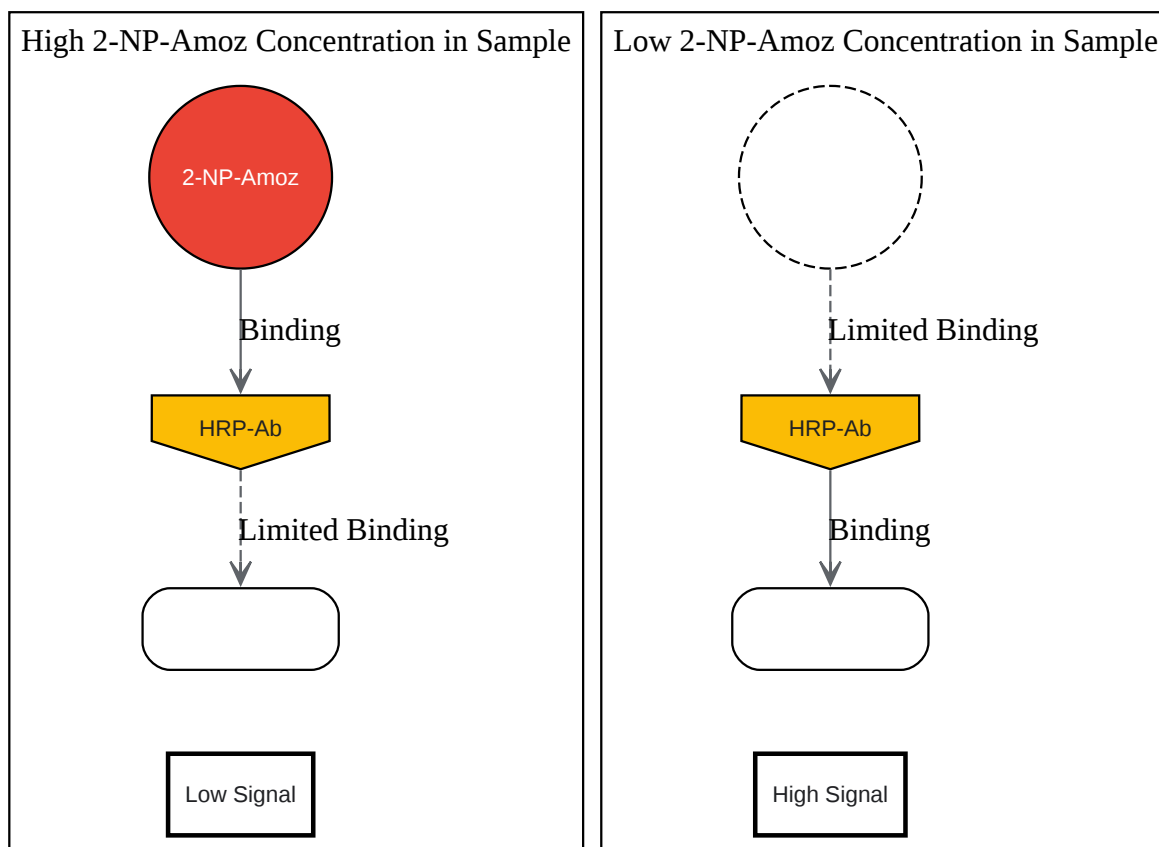
Visualizing the Workflow

The following diagrams illustrate the key processes in a typical **2-NP-Amoz** competitive ELISA.



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Caption: Experimental workflow for **2-NP-Amoz** detection.



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Caption: Principle of competitive ELISA for **2-NP-Amoz**.

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